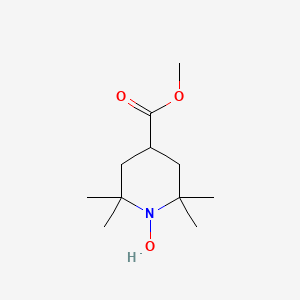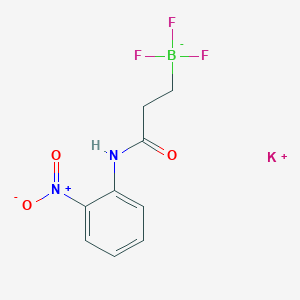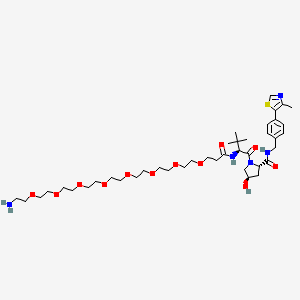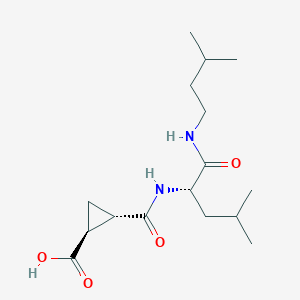
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an isopentylamino group, and a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the isopentylamino group, and the formation of the carbamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures. Substitution reactions may require the use of catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets in the body, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
(1S,2S)-2-(((S)-1-(isopentylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical properties and reactivity.
Carbamoyl compounds: These compounds contain the carbamoyl group and may have similar biological activity and applications.
Isopentylamino compounds: These compounds contain the isopentylamino group and may have similar interactions with molecular targets in the body.
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
(1S,2S)-2-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-9(2)5-6-17-15(20)13(7-10(3)4)18-14(19)11-8-12(11)16(21)22/h9-13H,5-8H2,1-4H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-,13-/m0/s1 |
InChIキー |
WRQAIBXGWPJWLJ-AVGNSLFASA-N |
異性体SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]1C[C@@H]1C(=O)O |
正規SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


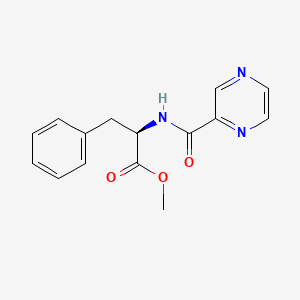
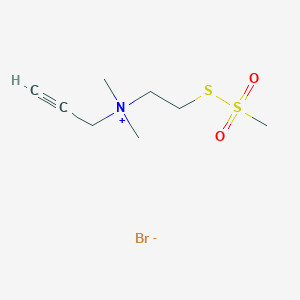
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)


